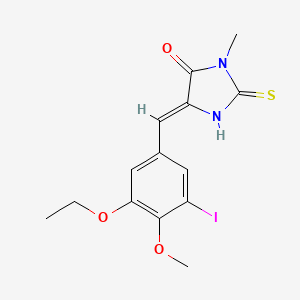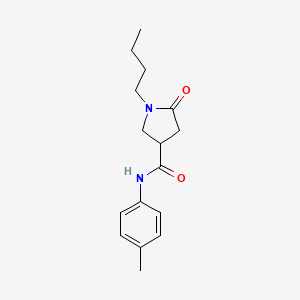![molecular formula C13H14BrNO2S3 B4713142 5-bromo-N-{2-[(4-methylphenyl)thio]ethyl}-2-thiophenesulfonamide](/img/structure/B4713142.png)
5-bromo-N-{2-[(4-methylphenyl)thio]ethyl}-2-thiophenesulfonamide
Descripción general
Descripción
5-bromo-N-{2-[(4-methylphenyl)thio]ethyl}-2-thiophenesulfonamide, also known as BMTS, is a chemical compound that belongs to the sulfonamide family. It is widely used in scientific research as a tool to study the function of certain proteins and enzymes.
Mecanismo De Acción
5-bromo-N-{2-[(4-methylphenyl)thio]ethyl}-2-thiophenesulfonamide works by irreversibly binding to the active site of PTPs, thereby inhibiting their activity. This results in the accumulation of phosphorylated proteins, which can alter the activity of various signaling pathways. The exact mechanism of action of this compound varies depending on the specific PTP being targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific PTP being targeted. In general, this compound can alter the activity of various signaling pathways, which can affect cell proliferation, differentiation, and survival. This compound has been shown to have antiproliferative effects in various cancer cell lines, making it a potential tool for cancer research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-bromo-N-{2-[(4-methylphenyl)thio]ethyl}-2-thiophenesulfonamide in lab experiments is its specificity for PTPs. By targeting specific PTPs, researchers can study the function of individual signaling pathways in more detail. However, one limitation of using this compound is its irreversible binding to PTPs, which can make it difficult to study the effects of short-term inhibition.
Direcciones Futuras
There are several future directions for research involving 5-bromo-N-{2-[(4-methylphenyl)thio]ethyl}-2-thiophenesulfonamide. One area of interest is the development of more specific inhibitors of individual PTPs. Another area of interest is the study of the effects of this compound on various signaling pathways in different cell types. Finally, this compound may have potential therapeutic applications in cancer treatment, making it an area of interest for drug development research.
Conclusion:
In conclusion, this compound is a widely used tool in scientific research for studying the function of certain proteins and enzymes. Its specificity for PTPs makes it a valuable tool for studying individual signaling pathways, although its irreversible binding to PTPs can make it difficult to study short-term effects. Future research involving this compound may focus on developing more specific inhibitors of individual PTPs, studying the effects of this compound on various signaling pathways in different cell types, and exploring its potential therapeutic applications in cancer treatment.
Aplicaciones Científicas De Investigación
5-bromo-N-{2-[(4-methylphenyl)thio]ethyl}-2-thiophenesulfonamide is widely used in scientific research as a tool to study the function of certain proteins and enzymes. It is commonly used as an inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in the regulation of cellular signaling pathways. By inhibiting PTPs, this compound can alter the activity of various signaling pathways, allowing researchers to study their function in more detail.
Propiedades
IUPAC Name |
5-bromo-N-[2-(4-methylphenyl)sulfanylethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2S3/c1-10-2-4-11(5-3-10)18-9-8-15-20(16,17)13-7-6-12(14)19-13/h2-7,15H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPDZOUCBWNWFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNS(=O)(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(4-chlorophenyl)propyl]-N'-(2,4-dimethylphenyl)urea](/img/structure/B4713061.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-furoyl)-1,4-diazepane](/img/structure/B4713074.png)

![ethyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4713086.png)
![1-isopropyl-3,4,7,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4713096.png)
![ethyl 1-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperidinecarboxylate](/img/structure/B4713097.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(4-morpholinyl)propyl]butanamide](/img/structure/B4713105.png)
![2-[(4-chloro-3-nitrobenzoyl)amino]-N-(2-phenylethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4713108.png)
![3-[(4-chlorophenyl)thio]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B4713110.png)
![N-(3,5-dimethoxyphenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4713117.png)
![4-[1-(2-phenylethyl)-4-piperidinyl]morpholine](/img/structure/B4713125.png)
![methyl 3-{2-[(4-methylphenyl)thio]ethyl}-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate](/img/structure/B4713138.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,4-difluorobenzenesulfonamide](/img/structure/B4713153.png)
